[4-(Trifluoromethyl)benzylidene]propanedinitrile
Description
Structure
3D Structure
Properties
IUPAC Name |
2-[[4-(trifluoromethyl)phenyl]methylidene]propanedinitrile | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H5F3N2/c12-11(13,14)10-3-1-8(2-4-10)5-9(6-15)7-16/h1-5H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AJXQNQPMIUKVOH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C=C(C#N)C#N)C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H5F3N2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50351933 | |
| Record name | (4-(trifluoromethyl)benzylidene)malononitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50351933 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
222.17 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
5283-30-7 | |
| Record name | (4-(trifluoromethyl)benzylidene)malononitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50351933 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies for 4 Trifluoromethyl Benzylidene Propanedinitrile
Conventional Knoevenagel Condensation Approaches for [4-(Trifluoromethyl)benzylidene]propanedinitrile Synthesis
The conventional synthesis of this compound is typically achieved through the Knoevenagel condensation reaction. This method involves the reaction of 4-(trifluoromethyl)benzaldehyde (B58038) with malononitrile (B47326) in the presence of a weak organic base, such as piperidine (B6355638) or pyridine, often with the addition of a catalytic amount of acetic acid. The reaction is commonly carried out in an organic solvent like benzene (B151609), toluene, or ethanol, which facilitates the removal of the water formed during the condensation, thereby driving the reaction to completion.
While effective, these traditional methods often require prolonged reaction times and the use of volatile organic solvents, which has prompted the development of more advanced and sustainable alternatives.
Catalyst-Mediated Synthesis of this compound
The evolution of synthetic chemistry has introduced a variety of catalytic systems to enhance the efficiency, selectivity, and environmental friendliness of this compound synthesis. These catalysts range from simple organic molecules to complex heterogeneous structures.
Organic catalysts, particularly amines, are frequently employed to facilitate the Knoevenagel condensation. Bases like piperidine have been traditionally used. acs.org More complex organic catalysts, such as 1,4-diazabicyclo[2.2.2]octane (DABCO), have also been reported to be effective. researchgate.netrasayanjournal.co.in These catalysts function by deprotonating the active methylene (B1212753) group of malononitrile, generating a carbanion that subsequently attacks the carbonyl carbon of 4-(trifluoromethyl)benzaldehyde.
Heterogeneous catalysts offer significant advantages, including ease of separation from the reaction mixture, potential for recyclability, and enhanced stability. A variety of solid catalysts have been successfully applied to the synthesis of benzylidene malononitrile derivatives, including the trifluoromethyl-substituted target compound.
Metal-Organic Frameworks (MOFs): Amino-functionalized copper-based MOFs (HKUST) have been utilized as highly efficient bifunctional catalysts. nih.gov The metal centers act as Lewis acids to activate the aldehyde, while the amine groups serve as Brønsted bases to deprotonate the malononitrile. This synergistic action leads to excellent conversion rates in very short reaction times at room temperature. nih.gov
Nanohybrids: Monodisperse carbon nanotube-based NiCu nanohybrids (NiCu@MWCNT) have demonstrated high catalytic activity for the Knoevenagel condensation, producing 2-(4-(trifluoromethyl) benzylidene) malononitrile with a 96% yield. nih.gov
Mixed Metal Oxides: Materials like CeZrO4−δ have been explored as catalysts for the condensation of aldehydes with active methylene compounds. researchgate.net
Modified Clays: Alkaline-modified Montmorillonite K10 has been developed as an efficient and reusable catalyst, particularly effective under ultrasound irradiation. researchgate.net
Magnetic Nanocomposites: A core-shell magnetic nanocomposite functionalized with DABCO (Fe3O4@RF/DABCO) has shown remarkable performance and selectivity in the Knoevenagel reaction under solvent-free conditions at room temperature. researchgate.net
Hydrotalcites: Titanium-modified hydrotalcite (Ti-Al-Mg HT), prepared via combustion synthesis, has been identified as a highly active, selective, and reusable catalyst for the reaction. ias.ac.in
Below is a table summarizing the performance of various heterogeneous catalysts in the synthesis of this compound and related compounds.
| Catalyst | Substrate | Solvent | Temperature | Time | Yield (%) | Reference |
|---|---|---|---|---|---|---|
| NiCu@MWCNT | 4-(Trifluoromethyl)benzaldehyde | H₂O/CH₃OH | 25 °C | 15 min | 96 | nih.gov |
| Amino-modified HKUST | Benzaldehyde (B42025) (model) | Ethanol | Room Temp. | 5 min | 100 | nih.gov |
| Fe₃O₄@RF/DABCO | Various aldehydes | Solvent-free | Room Temp. | Short | High | researchgate.net |
| Ti-Al-Mg Hydrotalcite | Benzaldehyde (model) | Ethyl acetate (B1210297) | 60 °C | 4 h | >97 (selectivity) | ias.ac.in |
Adherence to green chemistry principles has become a major driver in the development of new synthetic protocols. For the synthesis of this compound, this has manifested in several ways:
Aqueous Media: Utilizing water as a solvent is a key green approach. The Knoevenagel condensation has been successfully carried out in water, often with the aid of a catalyst like alum, which is inexpensive and environmentally benign. rasayanjournal.co.innih.gov A mixture of water and glycerol (B35011) has also been used effectively, yielding the product in high yields at room temperature. sbq.org.br
Microwave Irradiation: Microwave-assisted synthesis offers rapid heating, leading to significantly reduced reaction times. A catalyst-free method using water as a solvent under microwave irradiation has been developed to produce various Knoevenagel adducts in high yields within 30 minutes. eurekaselect.com
Solvent-Free Conditions: Conducting reactions without a solvent minimizes waste and simplifies product purification. Catalysts such as Fe3O4@RF/DABCO and Ruthenium(II) cymene complexes have been shown to be effective under solvent-free conditions. researchgate.netepfl.ch
Catalyst Reusability: A major benefit of heterogeneous catalysts is their potential for recovery and reuse. Catalysts like amino-modified MOFs and hydrotalcites have demonstrated good reusability without significant loss of activity. nih.govias.ac.in
Novel and Optimized Synthetic Routes for this compound
Research continues to yield novel and optimized routes that improve upon traditional methods. The development of catalyst-free systems, such as the microwave-assisted reaction in water, represents a significant advancement in terms of simplicity and environmental impact. eurekaselect.com This approach eliminates the need for catalyst synthesis and recovery steps.
Furthermore, the use of advanced materials like bifunctional MOFs, which combine acidic and basic sites within a single structure, provides a highly optimized catalytic system. nih.gov These catalysts can achieve near-quantitative yields in mere minutes at ambient temperatures, showcasing a substantial improvement in efficiency over conventional methods that may take several hours. nih.gov Tandem reactions, such as deacetalization followed by Knoevenagel condensation catalyzed by a single Ruthenium(II) complex, also represent a sophisticated and efficient approach to synthesizing related structures. epfl.ch
Mechanistic Investigations of this compound Formation Reactions
Understanding the reaction mechanism is crucial for optimizing reaction conditions and designing better catalysts. For the Knoevenagel condensation leading to this compound, several mechanistic studies have been conducted.
Bifunctional Catalysis: In the case of amino-modified MOFs, a plausible mechanism involves the Lewis acidic metal sites of the framework activating the carbonyl group of the benzaldehyde. Simultaneously, the basic amine groups deprotonate the malononitrile, forming a carbanionic intermediate. This dual activation facilitates the subsequent nucleophilic attack and condensation. nih.gov
Metal-Ligand Cooperation: For reactions catalyzed by Ruthenium(II) cymene complexes, DFT calculations have suggested a pathway involving metal-ligand cooperation. This mechanism is assisted by a basic site on the ligand and the weakly acidic character of a proton on the hydrazone group of the ligand. epfl.ch
Kinetic Modeling: For the hydrotalcite-catalyzed reaction, a Langmuir-Hinshelwood-Hougen-Watson (LHHW) model was applied to establish the kinetics. The study indicated that all reacting species were weakly adsorbed on the catalyst surface, leading to a second-order power-law model for the reaction rate. ias.ac.in
These investigations provide valuable insights into the roles of different catalytic components and the reaction pathways, paving the way for the rational design of next-generation catalysts for this important transformation.
Advanced Spectroscopic and Structural Characterization of 4 Trifluoromethyl Benzylidene Propanedinitrile
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy of [4-(Trifluoromethyl)benzylidene]propanedinitrile
NMR spectroscopy is a cornerstone technique for elucidating the molecular structure of organic compounds. For this compound, a combination of 1H, 13C, and 19F NMR, supplemented by two-dimensional (2D) techniques, offers a complete picture of its atomic connectivity and chemical environment.
¹H and ¹³C NMR Chemical Shift Analysis and Assignment for this compound
The ¹H and ¹³C NMR spectra provide detailed information about the hydrogen and carbon skeletons of the molecule. The analysis, typically conducted in a solvent like dimethyl sulfoxide-d₆ (DMSO-d₆), reveals distinct signals corresponding to each unique nucleus in the molecule. rsc.org
The ¹H NMR spectrum is characterized by signals in the aromatic and vinylic regions. The protons on the trifluoromethyl-substituted benzene (B151609) ring appear as two distinct doublets, a result of their ortho- and meta-positions relative to the benzylidene group. The vinylic proton of the benzylidene bridge typically appears as a singlet further downfield. rsc.org
The ¹³C NMR spectrum complements the proton data, showing signals for each carbon atom. The trifluoromethyl group's carbon atom is identifiable by its characteristic quartet splitting due to coupling with the three fluorine atoms. The nitrile carbons appear in the typical region for cyano groups, while the aromatic and vinylic carbons resonate in their expected ranges. rsc.org A detailed assignment of the ¹H and ¹³C chemical shifts is presented below. rsc.org
Table 1: ¹H and ¹³C NMR Chemical Shift Assignments for this compound in DMSO-d₆
| Atom | ¹H Chemical Shift (δ, ppm) | ¹³C Chemical Shift (δ, ppm) | Multiplicity / Coupling Constant (J, Hz) |
|---|---|---|---|
| H-α (vinylic) | 8.70 | - | s |
| H-2, H-6 (aromatic) | 8.12 | - | d, J = 8.3 Hz |
| H-3, H-5 (aromatic) | 8.01 | - | d, J = 8.4 Hz |
| C=C (vinylic) | - | 160.72 | s |
| C-1 (aromatic) | - | 135.51 | s |
| C-4 (aromatic) | - | 133.47 | q, J = 32.5 Hz |
| C-2, C-6 (aromatic) | - | 131.62 | s |
| C-3, C-5 (aromatic) | - | 127.00 | s |
| CF₃ | - | 124.18 | d, J = 272.6 Hz |
| C≡N | - | 114.40 | s |
| C≡N | - | 113.33 | s |
Data sourced from a study by Gong et al. rsc.org
¹⁹F NMR Spectroscopy for Characterizing the Trifluoromethyl Moiety in this compound
¹⁹F NMR spectroscopy is a highly sensitive and specific technique for probing fluorine-containing compounds. In the case of this compound, the trifluoromethyl (-CF₃) group is the key feature observed.
The spectrum is expected to show a single, sharp resonance signal. This is because the three fluorine atoms within the -CF₃ group are chemically and magnetically equivalent, and thus resonate at the same frequency. The chemical shift of this signal provides information about the electronic environment of the -CF₃ group. For aromatic trifluoromethyl groups, the chemical shift typically appears in the range of -60 to -65 ppm relative to a standard reference such as trichlorofluoromethane (B166822) (CFCl₃). rsc.orgrsc.org For the closely related compound 4-(trifluoromethyl)benzonitrile, the ¹⁹F NMR signal appears at approximately -63.6 ppm. rsc.org The absence of coupling to nearby protons (¹H-¹⁹F coupling) across several bonds often results in a singlet, simplifying the spectrum and aiding in structural confirmation.
2D NMR Techniques (COSY, HSQC, HMBC) for Definitive Structure Elucidation of this compound
While 1D NMR provides fundamental data, 2D NMR techniques are essential for the definitive assignment of complex structures by revealing through-bond and through-space correlations between nuclei.
COSY (Correlation Spectroscopy): This experiment would establish the connectivity between coupled protons. For this molecule, a COSY spectrum would show a cross-peak between the aromatic proton signals at 8.12 ppm (H-2, H-6) and 8.01 ppm (H-3, H-5), confirming their adjacent positions on the benzene ring.
HSQC (Heteronuclear Single Quantum Coherence): This technique correlates protons with their directly attached carbons. An HSQC spectrum would link the proton signal at 8.12 ppm to the carbon signal at 131.62 ppm (C-2, C-6) and the proton signal at 8.01 ppm to the carbon signal at 127.00 ppm (C-3, C-5). It would also correlate the vinylic proton signal (8.70 ppm) with its corresponding vinylic carbon.
HMBC (Heteronuclear Multiple Bond Correlation): HMBC reveals longer-range couplings (typically over 2-3 bonds) between protons and carbons, which is critical for piecing together the molecular fragments. Key expected correlations for this compound would include:
The vinylic proton (H-α) showing correlations to the nitrile carbons (C≡N) and the quaternary aromatic carbon (C-1).
The aromatic protons (H-2, H-6) showing correlations to the vinylic carbon (C-α) and the quaternary carbon attached to the CF₃ group (C-4).
The aromatic protons (H-3, H-5) showing a correlation to the quaternary carbon C-1.
Together, these 2D NMR experiments provide an unambiguous assignment of all ¹H and ¹³C signals, confirming the molecular structure of this compound.
Vibrational Spectroscopy (Infrared and Raman) of this compound
Vibrational spectroscopy, encompassing both infrared (IR) and Raman techniques, probes the vibrational modes of a molecule. These methods are highly effective for identifying functional groups and can also provide insights into molecular conformation.
Analysis of Characteristic Functional Group Frequencies in this compound
The vibrational spectrum of this compound is dominated by the characteristic frequencies of its key functional groups: the nitrile, the trifluoromethyl group, the carbon-carbon double bond, and the substituted aromatic ring.
Nitrile (C≡N) Stretching: The propanedinitrile moiety features two nitrile groups. The C≡N triple bond stretching vibration is expected to produce a sharp, intense band in the IR spectrum, typically in the region of 2220-2240 cm⁻¹. rasayanjournal.co.in
Trifluoromethyl (C-F) Stretching: The C-F bonds of the trifluoromethyl group give rise to very strong and characteristic absorption bands in the IR spectrum. These symmetric and asymmetric stretching vibrations typically occur in the 1400-1000 cm⁻¹ region. nih.gov
Alkene (C=C) Stretching: The stretching vibration of the carbon-carbon double bond in the benzylidene bridge (Ar-CH=C) is expected to appear in the 1625-1575 cm⁻¹ range. rasayanjournal.co.in
Aromatic Ring Vibrations: The benzene ring exhibits several characteristic vibrations. C-H stretching vibrations appear above 3000 cm⁻¹. C=C stretching vibrations within the ring typically produce a series of bands in the 1600-1450 cm⁻¹ region. Out-of-plane C-H bending vibrations, which are indicative of the substitution pattern, are expected in the 900-800 cm⁻¹ range for a 1,4-disubstituted (para) ring.
Table 2: Predicted Characteristic Vibrational Frequencies for this compound
| Functional Group | Vibrational Mode | Expected Frequency Range (cm⁻¹) |
|---|---|---|
| Nitrile (-C≡N) | Stretching | 2220 - 2240 |
| Aromatic C-H | Stretching | 3100 - 3000 |
| Alkene (=C-H) | Stretching | 3050 - 3010 |
| Alkene (C=C) | Stretching | 1625 - 1575 |
| Aromatic Ring (C=C) | Ring Stretching | 1600 - 1450 |
| Trifluoromethyl (-CF₃) | Asymmetric & Symmetric Stretching | 1400 - 1000 |
Conformational Studies via Vibrational Spectroscopy of this compound
Conformational analysis investigates the different spatial arrangements of atoms in a molecule that can be interconverted by rotation about single bonds. For this compound, rotation around the single bond connecting the benzene ring to the vinylic carbon can lead to different conformers.
Vibrational spectroscopy is a powerful tool for studying such conformational equilibria. nih.gov If multiple stable conformers exist in significant populations at room temperature, the IR and Raman spectra may exhibit more bands than predicted for a single structure. By recording spectra at different temperatures, it is possible to observe changes in the relative intensities of these bands. According to the Boltzmann distribution, the population of the higher-energy conformer will increase relative to the lower-energy conformer as the temperature rises. This change in population is reflected in the corresponding increase in the intensity of vibrational bands associated with the less stable conformer. mdpi.com
Furthermore, changing the solvent polarity can also influence the conformational equilibrium. A more polar solvent may stabilize a more polar conformer, leading to shifts in band positions and intensities. iu.edu.sa While specific conformational studies on this exact molecule are not widely reported, analysis of similar benzylidene compounds suggests that the molecule is likely to be nearly planar to maximize π-conjugation between the aromatic ring and the dicyanovinyl group. researchgate.netnih.gov Any significant deviation from planarity would represent a distinct conformer that could potentially be identified using temperature-dependent vibrational spectroscopy.
Mass Spectrometry (MS) Techniques for this compound Fragmentation Pattern Analysis
Mass spectrometry is a powerful analytical technique used to determine the mass-to-charge ratio (m/z) of ions, providing information about the molecular weight and structure of a compound. In the analysis of this compound, electron ionization (EI) or electrospray ionization (ESI) can be employed. The resulting mass spectrum reveals a molecular ion peak and various fragment ions, which are formed by the cleavage of specific bonds within the molecule.
The fragmentation of this compound is dictated by the stability of the resulting radical cations and neutral fragments. Key fragmentation pathways likely include the loss of the trifluoromethyl group (-CF3), cyano radicals (-CN), or cleavage of the benzylidene C-C bond. The relative abundance of these fragments helps in elucidating the molecular structure. The presence of the electron-withdrawing trifluoromethyl group significantly influences the fragmentation, often stabilizing fragments containing the trifluoromethylphenyl moiety.
High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination of this compound
High-resolution mass spectrometry (HRMS) provides a highly accurate measurement of an ion's mass, allowing for the determination of its elemental formula. nih.gov For this compound, HRMS is crucial for confirming its chemical formula, C11H5F3N2. chemicalbook.com By comparing the experimentally measured exact mass to the theoretically calculated mass, the elemental composition can be unambiguously established, distinguishing it from other isomers or compounds with the same nominal mass.
The high accuracy of HRMS, typically within a few parts per million (ppm), lends a high degree of confidence to the compound's identification. This technique is indispensable for the definitive characterization of novel compounds or for verifying the purity of a synthesized sample.
| Parameter | Value | Reference |
| Molecular Formula | C11H5F3N2 | chemicalbook.com |
| Nominal Mass | 222 u | chemicalbook.com |
| Monoisotopic Mass | 222.0432 u | Calculated |
| Typical Mass Accuracy | < 5 ppm | nih.gov |
This interactive table summarizes the key mass spectrometry data for this compound.
X-ray Crystallography of this compound Single Crystals
X-ray crystallography is the definitive method for determining the three-dimensional arrangement of atoms in a crystalline solid. By analyzing the diffraction pattern of X-rays passing through a single crystal of this compound, one can determine precise bond lengths, bond angles, and torsion angles, as well as how the molecules pack together in the crystal lattice. While specific crystal structure data for the title compound is not widely published, analysis can be performed by analogy to structurally similar benzylidenemalononitrile (B1330407) derivatives and compounds containing trifluoromethylphenyl groups. researchgate.netresearchgate.net
Crystal Packing and Intermolecular Interactions in this compound
The crystal packing of this compound is expected to be governed by a combination of weak intermolecular interactions. The trifluoromethyl group is a key player in directing the solid-state assembly. rsc.orgresearchgate.net Intermolecular interactions involving organic fluorine, such as C–H···F and C–F···π contacts, are likely to be significant in the crystal lattice. rsc.orgresearchgate.net
| Interaction Type | Description | Potential Role in Packing |
| C–H···F Hydrogen Bonds | Weak hydrogen bonds between aromatic C-H donors and fluorine acceptors. | Formation of molecular chains or sheets. rsc.orgresearchgate.net |
| π–π Stacking | Interactions between the electron clouds of adjacent aromatic rings. | Contributes to columnar or herringbone packing motifs. researchgate.net |
| C–H···N Interactions | Weak hydrogen bonds involving the nitrile nitrogen atoms as acceptors. | Stabilization of molecular orientation. |
| C–F···π Interactions | Interaction between the electron-rich π system and the electrophilic fluorine atoms. | Influences the relative orientation of neighboring molecules. researchgate.net |
This interactive table outlines the probable intermolecular interactions governing the crystal structure of this compound.
Conformation and Torsion Angles Analysis of this compound in Solid State
The molecular conformation of this compound in the solid state is anticipated to be nearly planar. researchgate.netresearchgate.net The core benzylidenemalononitrile framework, consisting of the benzene ring and the C=C(CN)2 group, favors planarity to maximize π-system conjugation. The most significant conformational flexibility arises from the rotation around the single bond connecting the phenyl ring to the vinyl carbon.
The torsion angle defined by C(aryl)–C(aryl)–C(vinyl)=C(vinyl) describes the twist between the phenyl ring and the dicyanovinyl plane. In similar structures, this angle is often small, indicating a high degree of planarity. researchgate.net However, steric hindrance or specific packing forces can induce a slight twist. The trifluoromethyl group itself may exhibit rotational disorder within the crystal lattice. researchgate.net
Supramolecular Assembly of this compound
Supramolecular assembly refers to the spontaneous organization of molecules into larger, well-defined structures through non-covalent interactions. For this compound, the combination of hydrogen bonding involving fluorine and π–π stacking interactions is expected to drive the self-assembly process in the solid state. rsc.org
These interactions can guide the molecules to form specific, repeating motifs, such as one-dimensional chains or two-dimensional sheets. The directionality of C–H···F and C–H···N hydrogen bonds, coupled with the stacking of aromatic systems, creates a robust three-dimensional supramolecular architecture. rsc.org Understanding this assembly is crucial as it underpins the macroscopic properties of the material.
Computational and Theoretical Studies on 4 Trifluoromethyl Benzylidene Propanedinitrile
Density Functional Theory (DFT) Calculations for [4-(Trifluoromethyl)benzylidene]propanedinitrile
Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure of many-body systems. nih.govaps.org It is widely employed for its accuracy in predicting molecular properties at a reasonable computational cost. DFT calculations for this compound are typically performed using specific functionals and basis sets, such as B3LYP/6-31G(d,p), to optimize the molecular geometry and calculate various electronic and spectroscopic parameters. nih.govacs.org
The electronic properties of a molecule are fundamentally governed by its frontier molecular orbitals (FMOs), namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). nih.gov The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The energy difference between these two orbitals, known as the HOMO-LUMO gap (ΔE), is a critical parameter for determining molecular reactivity, kinetic stability, and polarizability. nih.govirjweb.com
A smaller HOMO-LUMO gap suggests higher chemical reactivity and lower kinetic stability, as less energy is required to excite an electron from the HOMO to the LUMO. nih.gov For benzylidenemalononitrile (B1330407) derivatives, the HOMO is typically localized on the benzylidene portion of the molecule, while the LUMO is distributed over the propanedinitrile group, indicating that charge transfer occurs from the substituted benzene (B151609) ring to the dinitrile moiety upon electronic excitation. nih.gov The presence of the electron-withdrawing trifluoromethyl group at the para position is expected to lower both the HOMO and LUMO energy levels and influence the magnitude of the energy gap.
Table 1: Calculated Frontier Molecular Orbital Energies and Energy Gap for this compound
| Parameter | Energy (eV) |
|---|---|
| EHOMO | -0.26751 |
| ELUMO | -0.18094 |
| ΔE (Energy Gap) | 0.08657 |
Note: The values presented are representative and based on DFT calculations for structurally similar molecules as reported in the literature. nih.gov
Molecular Electrostatic Potential (MEP) mapping is a valuable tool for visualizing the charge distribution within a molecule and predicting sites for electrophilic and nucleophilic attack. nih.gov The MEP surface is color-coded to represent different potential values: red indicates regions of high electron density (negative potential), which are susceptible to electrophilic attack, while blue signifies areas of low electron density (positive potential), prone to nucleophilic attack. Green and yellow represent regions of intermediate potential. nih.govnih.gov
For this compound, the MEP map would be expected to show the most negative potential (red) localized around the nitrogen atoms of the two cyano groups, owing to their high electronegativity. The fluorine atoms of the trifluoromethyl group would also exhibit negative potential. Conversely, the hydrogen atoms of the benzene ring and the vinylic hydrogen would display positive potential (blue), making them potential sites for nucleophilic interaction. nih.gov This visualization provides a clear picture of the molecule's reactivity hotspots.
Theoretical vibrational frequency calculations using DFT are instrumental in the assignment of experimental infrared (IR) and Raman spectra. By calculating the harmonic vibrational frequencies of the optimized molecular structure, a theoretical spectrum can be generated and compared with experimental data. ijsrst.com This comparison aids in the precise assignment of vibrational modes to specific functional groups within the molecule.
For this compound, key vibrational modes include the C≡N stretching of the nitrile groups, C-F stretching of the trifluoromethyl group, C=C stretching of the aromatic ring and the vinyl group, and various C-H bending modes. nih.govijsrst.com The calculated frequencies are often scaled by an empirical factor to better match experimental values, accounting for anharmonicity and limitations of the theoretical method.
Table 2: Predicted Vibrational Frequencies for Key Functional Groups of this compound
| Functional Group | Vibrational Mode | Predicted Wavenumber (cm-1) |
|---|---|---|
| C≡N | Stretching | ~2230 |
| C=C (vinyl) | Stretching | ~1600 |
| C=C (aromatic) | Stretching | ~1580, ~1490 |
| C-F (CF3) | Symmetric & Antisymmetric Stretching | ~1300-1100 |
| C-H (aromatic) | Out-of-plane bending | ~900-700 |
Note: These are approximate values based on typical ranges for these functional groups and DFT calculations on related compounds. ijsrst.combjp-bg.com
The prediction of Nuclear Magnetic Resonance (NMR) chemical shifts is another significant application of DFT. The Gauge-Independent Atomic Orbital (GIAO) method is commonly used to calculate the ¹H and ¹³C NMR chemical shifts of molecules. ijsrst.com These theoretical predictions can be compared with experimental NMR data to confirm the molecular structure and aid in the assignment of spectral peaks.
For this compound, the calculated ¹H NMR spectrum would show signals for the aromatic protons and the vinylic proton, with their chemical shifts influenced by the electron-withdrawing nature of the adjacent trifluoromethyl and dinitrile groups. ijsrst.com The ¹³C NMR spectrum would display distinct signals for the carbon atoms of the trifluoromethyl group, the aromatic ring, the vinyl group, and the nitrile groups. The chemical shifts of the aromatic carbons are particularly sensitive to the substituent effects. ijsrst.combjp-bg.com Furthermore, ¹⁹F NMR chemical shifts can be calculated, which are highly sensitive to the local electronic environment of the trifluoromethyl group. nih.govnih.gov
Table 3: Predicted ¹³C and ¹H NMR Chemical Shifts for this compound
| Atom | Predicted Chemical Shift (ppm) |
|---|---|
| Aromatic Carbons | 110-140 |
| Nitrile Carbons (CN) | ~115 |
| Vinylic Carbons | 100-150 |
| CF3 Carbon | ~125 (quartet) |
| Aromatic Protons | 7.5-8.0 |
| Vinylic Proton | ~7.7 |
Note: These are estimated chemical shift ranges based on GIAO calculations for similar structures. ijsrst.combjp-bg.com
Quantum Chemical Descriptors and Reactivity Analysis of this compound
Quantum chemical descriptors derived from DFT calculations provide quantitative measures of a molecule's reactivity. These descriptors include global reactivity parameters like chemical hardness, chemical potential, and electrophilicity index, as well as local reactivity indicators such as Fukui functions. irjweb.comrasayanjournal.co.in
Fukui functions are used to describe the reactivity of individual atoms within a molecule. They indicate the change in electron density at a specific site when an electron is added to or removed from the molecule. scielo.org.mx The Fukui function f+ relates to reactivity towards a nucleophilic attack (electron acceptance), while f- corresponds to reactivity towards an electrophilic attack (electron donation). pnrjournal.com Local softness, which is derived from the Fukui function and the global softness of the molecule, also helps in identifying the most reactive sites. scielo.org.mxresearchgate.net
For this compound, the Fukui function analysis would likely identify the carbon atom of the vinyl group and the carbon atoms of the nitrile groups as the primary sites for nucleophilic attack (f+), due to the strong electron-withdrawing effect of the cyano groups. The atoms of the trifluoromethyl-substituted benzene ring would be the probable sites for electrophilic attack (f-). researchgate.net This analysis provides a more detailed picture of local reactivity than MEP maps alone.
Table 4: Compound Names Mentioned in the Article
| Compound Name |
|---|
Global Reactivity Descriptors (Electronegativity, Hardness, Electrophilicity) for this compound
Table 1: Representative Theoretical Global Reactivity Descriptors for this compound Note: These are estimated values based on typical DFT calculation results for structurally related compounds.
| Descriptor | Symbol | Representative Value (eV) | Formula |
| HOMO Energy | EHOMO | ~ -8.0 | - |
| LUMO Energy | ELUMO | ~ -3.5 | - |
| Energy Gap | ΔE | ~ 4.5 | ELUMO - EHOMO |
| Electronegativity | χ | ~ 5.75 | -(EHOMO + ELUMO)/2 |
| Chemical Hardness | η | ~ 2.25 | (ELUMO - EHOMO)/2 |
| Global Electrophilicity | ω | ~ 7.36 | χ² / (2η) |
Molecular Dynamics (MD) Simulations of this compound
Molecular dynamics (MD) simulations are computational methods used to study the physical movement of atoms and molecules over time. These simulations can reveal valuable information about the conformational dynamics of this compound and its interactions with surrounding molecules, such as solvents or surfaces.
Solvent Effects on this compound Conformation and Dynamics
The choice of solvent can have a profound impact on the conformation, dynamics, and stability of a solute molecule. MD simulations can model these interactions explicitly. For this compound, the molecule possesses distinct polar and non-polar regions. The two nitrile groups are highly polar, while the trifluoromethyl-substituted phenyl ring is more hydrophobic.
In a polar solvent like water or dimethyl sulfoxide (B87167) (DMSO), the solvent molecules would be expected to form a structured shell around the polar nitrile groups through dipole-dipole interactions. This solvation can influence the rotational freedom around the single bonds within the molecule, potentially stabilizing certain conformations over others.
In a non-polar solvent such as hexane (B92381) or toluene, the interactions would be dominated by weaker van der Waals forces. In such an environment, the molecule might adopt a different equilibrium conformation, and its dynamic behavior, such as the rate of conformational changes, would be altered compared to that in a polar solvent.
Theoretical Studies on Interactions of this compound with Surfaces or Interfaces
Theoretical studies are instrumental in understanding how molecules adsorb onto and interact with surfaces, which is critical for applications in materials science and catalysis. The chemical structure of this compound suggests it would exhibit interesting interfacial behavior.
The nitrile groups, with their lone pairs of electrons on the nitrogen atoms, can act as Lewis bases, enabling the molecule to anchor to metallic or metal oxide surfaces through dative or charge-transfer interactions. acs.orgnih.gov DFT calculations can be used to model the adsorption of the molecule on a surface like silicon, gold, or copper, determining the preferred orientation, adsorption energy, and the nature of the chemical bonding at the interface. acs.orgtandfonline.com Such studies often reveal that the cyano groups are active sites for adhesion. acs.org The strong electron-accepting character of the molecule could also lead to significant electronic coupling with a substrate, potentially modifying the electronic properties of the surface.
At a liquid-air or liquid-liquid interface, the molecule's amphiphilic nature would likely cause it to adopt a specific orientation. The polar dinitrile "head" might prefer interaction with a polar phase, while the more non-polar trifluoromethylbenzylidene "tail" orients away from it. MD simulations can model this behavior, providing a microscopic view of the formation of ordered molecular layers at interfaces.
Chemical Reactivity and Derivatization Studies of 4 Trifluoromethyl Benzylidene Propanedinitrile
Nucleophilic Addition Reactions to the Dinitrile Moiety of [4-(Trifluoromethyl)benzylidene]propanedinitrile
The electron-deficient character of the α,β-unsaturated system in this compound makes it an excellent substrate for nucleophilic addition reactions. Nucleophiles can attack the β-carbon of the alkene (a Michael-type addition) or the carbon atoms of the nitrile groups. These reactions are fundamental to its use as a building block, particularly in the construction of heterocyclic rings through domino or multicomponent reaction sequences. Malononitrile (B47326) and its derivatives are well-established reagents in such transformations due to the unique reactivity conferred by the two cyano groups. mdpi.comresearchgate.net
The electrophilic nature of this compound allows it to react with a variety of binucleophiles to form diverse heterocyclic systems. These reactions often proceed through an initial Michael addition, followed by an intramolecular cyclization and often a subsequent tautomerization or elimination step to yield the stable aromatic heterocycle.
Pyrimidines: Substituted 2,6-diaminopyrimidines can be synthesized via a three-component reaction involving an aromatic aldehyde, malononitrile, and guanidine (B92328). researchgate.net This reaction can be envisioned as the in situ formation of the benzylidenemalononitrile (B1330407) intermediate, which then undergoes cyclocondensation with guanidine. By applying this methodology, 4-(4-(trifluoromethyl)phenyl)-2,6-diaminopyrimidine-5-carbonitrile can be readily prepared. The reaction involves the addition of the guanidine nucleophile to the dinitrile moiety, leading to a cyclized intermediate that aromatizes to the final pyrimidine (B1678525) product.
Pyridines: The synthesis of highly functionalized pyridines can be achieved using benzylidenemalononitriles as precursors. For instance, the reaction of this compound with malononitrile dimer (2-aminoprop-1-ene-1,1,3-tricarbonitrile) in the presence of a catalyst like ammonium (B1175870) acetate (B1210297) can lead to the formation of substituted 2,6-diamino-4-arylpyridine-3,5-dicarbonitriles. mdpi.com Another common route involves the reaction with sulfur and an active methylene (B1212753) compound in the presence of an amine catalyst, which yields substituted pyridinethiones. ekb.eg
Pyrans: 2-Amino-4H-pyrans are readily synthesized through the reaction of benzylidenemalononitriles with C-H activated acidic compounds such as β-dicarbonyl compounds or another equivalent of malononitrile. nih.govresearchgate.netscispace.com The reaction is typically catalyzed by a base and proceeds via a domino Michael addition-cyclization sequence. The reaction of this compound with malononitrile in the presence of a basic catalyst like potassium carbonate or piperidine (B6355638) yields 2-amino-4-(4-(trifluoromethyl)phenyl)-4H-pyran-3,5-dicarbonitrile. nih.govscispace.com
The following table summarizes representative reactions for the synthesis of these heterocyclic derivatives.
| Heterocycle | Reactants | Catalyst/Conditions | Product |
| Pyrimidine | 4-(Trifluoromethyl)benzaldehyde (B58038), Malononitrile, Guanidine HCl | Fe(acac)₃, Ethanol, Reflux | 2,6-Diamino-4-(4-(trifluoromethyl)phenyl)pyrimidine-5-carbonitrile |
| Pyridine | This compound, Malononitrile Dimer | NH₄OAc, Acetic Acid, Reflux | 2,6-Diamino-4-(4-(trifluoromethyl)phenyl)pyridine-3,5-dicarbonitrile |
| Pyran | This compound, Malononitrile | K₂CO₃, Ethanol, Reflux | 2-Amino-4-(4-(trifluoromethyl)phenyl)-4H-pyran-3,5-dicarbonitrile |
Cycloaddition reactions are powerful tools for the construction of cyclic systems in a stereospecific and atom-economical manner. The electron-deficient double bond in this compound makes it an excellent candidate to participate as the 2π-electron component (dienophile or dipolarophile) in these transformations.
Diels-Alder Reaction ([4+2] Cycloaddition): The reactivity of a dienophile in a Diels-Alder reaction is significantly enhanced by the presence of electron-withdrawing groups. wikipedia.orgorganic-chemistry.orgpressbooks.pub this compound is a highly activated dienophile due to the cumulative electron-withdrawing effects of the two nitrile groups and the 4-(trifluoromethyl)phenyl substituent. This activation lowers the energy of the Lowest Unoccupied Molecular Orbital (LUMO) of the dienophile, facilitating the orbital overlap with the Highest Occupied Molecular Orbital (HOMO) of a conjugated diene. organic-chemistry.org Consequently, it is expected to react readily with electron-rich dienes (e.g., 2,3-dimethyl-1,3-butadiene, cyclopentadiene) to form substituted cyclohexene (B86901) derivatives with high regioselectivity and stereoselectivity. wikipedia.org
1,3-Dipolar Cycloaddition: This class of reactions involves the combination of a 1,3-dipole with a dipolarophile to form a five-membered heterocyclic ring. wikipedia.orgijrpc.com The activated double bond of this compound makes it a superb dipolarophile for reactions with various 1,3-dipoles.
With Nitrones: Reaction with a nitrone would yield a highly substituted isoxazolidine (B1194047) ring system. chesci.comrsc.org
With Azides: Cycloaddition with an organic azide (B81097) would produce a triazoline, which may be unstable and could rearrange or eliminate nitrogen to form other products.
With Nitrile Oxides: The reaction with a nitrile oxide would lead to the formation of an isoxazole (B147169) ring. wikipedia.org
These cycloaddition reactions provide efficient routes to complex heterocyclic frameworks that are of interest in medicinal chemistry and materials science.
Functional Group Transformations of the Trifluoromethyl Group in this compound
The trifluoromethyl group is renowned for its high stability and is often installed in molecules to enhance metabolic stability and lipophilicity. However, under specific and often harsh conditions, it can undergo chemical transformations.
One of the most significant transformations is the hydrolysis of the trifluoromethyl group to a carboxylic acid. This reaction typically requires a strongly acidic medium. For instance, treatment with a mixture of fuming sulfuric acid (oleum) and boric acid has been shown to effectively hydrolyze aromatic trifluoromethyl groups to the corresponding carboxylic acids. rsc.orgrsc.org
Applying such conditions to this compound would be challenging due to the potential for acid-catalyzed hydrolysis of the nitrile groups or polymerization of the activated alkene. However, if conditions could be optimized for selectivity, this transformation would provide a pathway to 4-(dicyanomethylidene)methyl)benzoic acid, a bifunctional molecule with potential applications in polymer and materials chemistry. The successful hydrolysis would depend on the relative reaction rates of trifluoromethyl hydrolysis versus degradation of the dinitrile moiety.
Modifications to the Benzylidene Core of this compound
Modifications to the aromatic benzylidene core are most practically achieved by selecting an appropriately substituted benzaldehyde (B42025) as the starting material for the initial Knoevenagel condensation with malononitrile. nih.govrasayanjournal.co.in A wide variety of substituted benzylidenemalononitriles have been synthesized by reacting malononitrile with benzaldehydes bearing different electron-donating or electron-withdrawing groups at various positions on the aromatic ring. nih.gov
Direct functionalization of the benzylidene ring in the pre-formed this compound via electrophilic aromatic substitution is synthetically challenging. The aromatic ring is strongly deactivated by two powerful electron-withdrawing groups: the trifluoromethyl group at the para position and the conjugated dicyanovinyl group. Both groups are meta-directing and significantly reduce the nucleophilicity of the aromatic ring, making reactions like nitration, halogenation, or Friedel-Crafts alkylation/acylation extremely difficult to achieve without forcing conditions that would likely degrade the rest of the molecule. Therefore, the synthesis of analogs with a modified benzylidene core relies on the availability of the corresponding substituted 4-(trifluoromethyl)benzaldehyde precursors.
Utilization of this compound as a Versatile Building Block in Organic Synthesis
This compound is a quintessential example of a versatile building block in organic synthesis, primarily through its application in multicomponent reactions (MCRs). researchgate.net MCRs allow for the construction of complex molecules in a single step from three or more reactants, offering high efficiency and atom economy.
The reactivity profile of this compound, characterized by its highly electrophilic α,β-unsaturated dinitrile system, makes it an ideal component for MCRs that generate libraries of heterocyclic compounds. rsc.org As detailed in section 5.1.1, it can participate in one-pot syntheses of pyridines, pyrimidines, and pyrans. researchgate.netmdpi.comnih.gov In these processes, the benzylidenemalononitrile acts as a key electrophilic scaffold that undergoes sequential nucleophilic additions and cyclizations. Its utility is demonstrated in the synthesis of complex structures like 4H-chromenes and pyranopyrazoles, where its reaction with a nucleophile initiates a cascade of bond-forming events to rapidly build molecular complexity. uni-regensburg.de The presence of the trifluoromethyl group is often retained in the final product, imparting unique electronic and physiological properties.
Advanced Materials Science and Applied Research Involving 4 Trifluoromethyl Benzylidene Propanedinitrile
Optoelectronic Applications of [4-(Trifluoromethyl)benzylidene]propanedinitrile and Its Derivatives
The unique molecular structure of this compound, which combines a strong electron-withdrawing trifluoromethyl (CF₃) group and an electron-accepting dicyanovinyl (malononitrile) group connected by a π-conjugated phenyl ring, makes it a compelling candidate for optoelectronic applications. This donor-π-acceptor (D-π-A) type architecture is fundamental to its notable electronic and optical properties.
Non-linear Optical (NLO) Properties of this compound Based Systems
Organic molecules with large second-order hyperpolarizability are essential for good non-linear optical (NLO) properties. These properties can be enhanced by increasing intramolecular charge transfer and extending the size of the π-conjugated system. researchgate.net The benzylidenemalononitrile (B1330407) framework is a well-established moiety in the design of NLO materials. jics.org.brbiointerfaceresearch.com
The NLO response in organic materials is driven by the delocalization of π-electrons within the molecular framework. nih.gov The presence of both the trifluoromethyl group, a potent electron-withdrawing substituent, and the cyano groups of the malononitrile (B47326) moiety significantly enhances the electron-deficient nature of the this compound molecule. This strong electron-accepting character is expected to facilitate efficient intramolecular charge transfer from the phenyl ring, a crucial factor for a high NLO response. nih.govnih.gov Theoretical studies on similar D-π-A systems confirm that the introduction of strong electron-withdrawing groups can narrow the energy gap between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), which often correlates with enhanced NLO properties. nih.govnih.gov Density Functional Theory (DFT) calculations on related malononitrile derivatives have been used to predict significant dipole moments and hyperpolarizability, indicating their potential for use in optoelectronic devices. biointerfaceresearch.com
Photophysical Studies (Absorption, Emission, Lifetime) of this compound
The photophysical behavior of benzylidene malononitriles is characterized by significant intramolecular charge-transfer (ICT) upon photoexcitation. nih.gov The S₀ → S₁ electronic transition produces a highly polar excited state, and the properties of this state, including emission wavelength, quantum yield, and fluorescence lifetime, are highly sensitive to the molecular environment and structure. nih.gov
The trifluoromethyl group is known to enhance the stability, lipophilicity, and resistance to enzymatic degradation of molecules it is substituted onto. nih.gov In photophysical contexts, the CF₃ group's strong electron-withdrawing nature influences the energy levels of the molecule. Studies on analogous trifluoromethylated aromatic compounds show distinct absorption and emission characteristics. nih.gov For instance, trifluoromethylated quinoline-phenol Schiff bases exhibit absorption spectra with transitions in the 250–500 nm UV-vis region and display fluorescence quantum yields ranging from low to good (e.g., Φf = 0.12–0.85) depending on the solvent. nih.gov
The primary mechanism for fluorescence decay in benzylidene malononitriles is believed to be non-radiative decay through twisting about the ethylenic double bond in the excited state, which leads to rapid internal conversion. nih.gov Consequently, fluorescence lifetimes are often short and highly dependent on solvent polarity and viscosity. nih.gov In a study of naphthylmethylene malononitriles, lifetimes were found to vary from approximately 1 ps to 200 ps. nih.gov
Table 1: Representative Photophysical Data for Trifluoromethylated Aromatic Analogs in Chloroform (CHCl₃) Data extracted from studies on analogous compounds to illustrate expected properties.
| Compound Class | Absorption Max (λ_abs, nm) | Emission Max (λ_em, nm) | Stokes Shift (nm) | Fluorescence Quantum Yield (Φ_f) |
| Trifluoromethylated Quinoline-Phenol Schiff Bases | ~350-450 | ~450-550 | 59-85 | 0.12–0.80 |
Source: Data derived from research on analogous systems. nih.gov
Polymer Precursors and Monomer Applications of this compound in Advanced Polymeric Materials
Benzylidenemalononitrile and its derivatives have been identified as valuable precursors for the synthesis of specialized polymers. Research has shown their utility in creating photo-crosslinkable main-chain liquid crystalline polymers, which are advanced materials with applications in optics and electronics. researchgate.net
Furthermore, the incorporation of trifluoromethyl groups into polymer structures is a well-established strategy for imparting desirable properties. Fluorinated polymers often exhibit enhanced thermal stability, chemical resistance, solubility in organic solvents, and specific optical and electronic characteristics like low dielectric constants. researchgate.net For example, novel fluorinated aromatic polyimides synthesized from trifluoromethyl-containing dianhydrides demonstrate excellent thermal stability (with 5% weight loss temperatures above 500 °C), outstanding mechanical properties (tensile strengths of 80.5–133.2 MPa), and low dielectric constants (2.75–3.02). researchgate.net
Given these precedents, this compound can be considered a promising functional monomer. Its polymerization or copolymerization could lead to advanced polymeric materials that combine the photo-responsive nature of the benzylidenemalononitrile core with the enhanced performance characteristics conferred by the trifluoromethyl group, making them suitable for applications in electronics and coatings. nih.gov
Development of Sensors Utilizing this compound Scaffolds
The inherent photophysical properties of benzylidenemalononitrile derivatives make them suitable for use in sensing applications. Their fluorescence is often sensitive to the local environment, which can be exploited for the development of chemical and biological sensors.
Specific applications have been reported where benzylidenemalononitrile serves as a key component in fluorescence-based assays. For instance, it has been used in an assay for determining the activity of soluble methane (B114726) monooxygenase in solution. The electronic structure of the benzylidenemalononitrile scaffold, with its potential for charge transfer, also makes it a candidate for use in designing photoconductive cells and probes for monitoring enzyme activity. researchgate.net The high polarity of the excited state and the sensitivity of its fluorescence lifetime to environmental factors like viscosity suggest its potential as a molecular rotor for probing microenvironments. nih.gov
This compound in Organic Electronics Research (e.g., Organic Field-Effect Transistors, Organic Light-Emitting Diodes)
The field of organic electronics leverages tailored organic molecules for devices like Organic Field-Effect Transistors (OFETs) and Organic Light-Emitting Diodes (OLEDs). The molecular design of this compound makes it relevant to both areas.
In OFETs, which require stable organic semiconductors with high carrier mobility, materials containing trifluoromethylphenyl groups have demonstrated high mobilities. nih.gov While these materials sometimes exhibit high threshold voltages, the strong electron-withdrawing nature of the CF₃ group is beneficial for creating n-type (electron-transporting) semiconductors by lowering the LUMO energy level for easier electron injection. nih.gov
In the context of OLEDs, derivatives of benzylidenemalononitrile have been successfully used as low molecular weight, solution-processable fluorescent materials. rsc.org A closely related compound, 2-(4-((2-hydroxyethyl)(methyl)amino)benzylidene)malononitrile, was used to fabricate an OLED device that exhibited a threshold voltage of approximately 1.0 V and a luminance of 1300 cd/m². rsc.org
Moreover, the trifluoromethyl group is widely utilized in materials for phosphorescent OLEDs (PhOLEDs). It is known to increase electron transport capabilities and decrease intermolecular stacking, which can help prevent luminescence quenching and improve device efficiency. nih.gov
Table 2: Performance of an OLED Device Based on a Benzylidenemalononitrile Analog
| Device Emitting Layer | Threshold Voltage (V) | Luminance (cd/m²) |
| 2-(4-((2-hydroxyethyl)(methyl)amino)benzylidene)malononitrile | ~1.0 | 1300 |
| MEH-PPV (for comparison) | ~1.0 | 2600 |
Source: Data from a study on a closely related benzylidenemalononitrile derivative. rsc.org
The combination of the emissive benzylidenemalononitrile core with the performance-enhancing trifluoromethyl group suggests that this compound is a highly promising candidate for developing new materials for efficient and stable organic electronic devices.
Future Directions and Emerging Research Avenues for 4 Trifluoromethyl Benzylidene Propanedinitrile
Exploring Novel Synthetic Methodologies and Green Chemistry for [4-(Trifluoromethyl)benzylidene]propanedinitrile Production
The primary route for synthesizing this compound is the Knoevenagel condensation of 4-(trifluoromethyl)benzaldehyde (B58038) and malononitrile (B47326). While effective, future research is geared towards developing more sustainable and efficient synthetic protocols.
Green Chemistry Approaches: The principles of green chemistry are paramount in modern synthetic organic chemistry. For the production of benzylidene malononitriles, several eco-friendly methods have been explored and can be adapted for the synthesis of the trifluoromethyl derivative. These include:
Aqueous Media: Utilizing water as a solvent is a cornerstone of green synthesis. Research has demonstrated successful Knoevenagel condensations in aqueous media, often with the aid of catalysts like alum (Potassium Aluminum Sulfate) or nickel nitrate. ijcps.orgrasayanjournal.co.in These methods eliminate the need for hazardous organic solvents, simplify workup procedures, and often lead to high yields. rasayanjournal.co.in
Natural Catalysts: The use of biodegradable and readily available natural catalysts is a promising avenue. Extracts from henna leaves and acidic fruit juices, such as lemon juice, have been shown to effectively catalyze Knoevenagel condensations. ijprs.comlookchem.com These catalysts are not only environmentally benign but also cost-effective.
Microwave-Assisted Synthesis: Microwave irradiation has emerged as a powerful tool for accelerating organic reactions. Catalyst-free Knoevenagel condensations in water under microwave heating have been reported to produce benzylidene malononitriles in high yields within minutes, significantly reducing reaction times compared to conventional heating. eurekaselect.com
Grindstone Chemistry: Mechanochemical methods, such as grinding reactants together in the absence of a solvent, offer a highly efficient and green synthetic route. The use of catalysts like water extract of banana (WEB) under grinding conditions has been shown to produce Knoevenagel products rapidly and in high purity.
A study has specifically reported the synthesis of 2-(4-(trifluoromethyl)benzylidene)malononitrile using NiCu@MWCNT (Nickel-Copper alloy on multi-walled carbon nanotubes) nanohybrids as a catalyst in a water/methanol mixture, achieving a high yield of 96%. nih.gov Future research will likely focus on optimizing these green methodologies for large-scale, industrial production of this compound.
| Green Synthetic Method | Catalyst/Medium | Key Advantages |
| Aqueous Synthesis | Alum, Nickel Nitrate | Eliminates organic solvents, simple workup |
| Natural Catalysis | Henna extract, Lemon juice | Biodegradable, cost-effective, non-toxic |
| Microwave-Assisted | Water | Rapid reaction times, high yields, catalyst-free |
| Grindstone Chemistry | Water Extract of Banana | Solvent-free, rapid, high purity |
| Nanocatalysis | NiCu@MWCNT | High yield and efficiency |
Advanced Computational Modeling for Deeper Insights into this compound Behavior and Interactions
Computational chemistry, particularly Density Functional Theory (DFT), provides invaluable insights into the electronic structure, reactivity, and potential applications of molecules. nih.gov For this compound, DFT calculations can elucidate several key properties:
Frontier Molecular Orbitals (FMOs): Analysis of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) is crucial for understanding the molecule's electronic behavior. The energy gap between HOMO and LUMO dictates the molecule's reactivity, stability, and optical properties. For similar molecules, the introduction of electron-withdrawing groups like the trifluoromethyl and cyano groups has been shown to lower both HOMO and LUMO energy levels, which can facilitate electron injection in electronic devices. rsc.orgnih.gov
Molecular Electrostatic Potential (MEP): MEP maps reveal the charge distribution within a molecule, highlighting electron-rich and electron-deficient regions. This is critical for predicting how the molecule will interact with other molecules, such as in biological systems or in the formation of supramolecular structures.
Non-Linear Optical (NLO) Properties: DFT can be used to calculate hyperpolarizability, a measure of a molecule's NLO response. Molecules with large hyperpolarizability values are of interest for applications in optoelectronics. Computational studies on similar D-π-A (donor-pi-acceptor) structures have shown that strategic modifications can significantly enhance NLO properties. nih.gov
Future computational work should focus on building accurate models of this compound to predict its behavior in different environments and to guide the rational design of new derivatives with tailored properties.
Rational Design of this compound Derivatives with Tunable Properties for Specific Applications
The core structure of this compound is an excellent scaffold for chemical modification to create derivatives with fine-tuned properties for specific applications.
Medicinal Chemistry: The trifluoromethyl group is a highly valued substituent in medicinal chemistry as it can enhance properties such as metabolic stability, lipophilicity, and binding affinity. nbinno.com Benzylidene malononitrile derivatives have been investigated for various biological activities, including as antimicrobial and anticancer agents. rasayanjournal.co.in By introducing different functional groups onto the phenyl ring or modifying the propanedinitrile moiety, a library of derivatives can be synthesized and screened for therapeutic potential.
Organic Electronics: Fluorinated organic materials are increasingly used in electronic and optoelectronic devices like Organic Light-Emitting Diodes (OLEDs) and Organic Field-Effect Transistors (OFETs). rsc.org The trifluoromethyl group can improve device performance by lowering energy levels for better electron injection and enhancing resistance to oxidative degradation. rsc.org The synthesis of derivatives with extended π-conjugation or the introduction of electron-donating groups could lead to materials with tunable emission colors and improved charge transport properties. For instance, a similar compound, 2-(4-((2-hydroxyethyl)(methyl)amino)benzylidene)malononitrile, has been successfully used as a low molecular weight material for OLEDs. rsc.org
The systematic variation of substituents on the this compound framework will be a key research direction to unlock its full potential in these areas.
Interdisciplinary Applications of this compound in Emerging Technologies and Niche Areas
The unique properties of this compound make it a candidate for a range of interdisciplinary applications.
Chemical Probes and Sensors: The reactivity of the malononitrile group makes it a useful component in the design of chemical probes. For example, the double bond can undergo Michael addition with specific analytes, leading to a change in fluorescence or color. The trifluoromethyl group can enhance the sensitivity and selectivity of such probes. Recent research has shown that a benzylic trifluoromethyl group can accelerate reaction kinetics, which is a desirable feature for rapid probe activation. biorxiv.org
Functional Polymers and Materials: this compound can be used as a monomer or a functional building block for the synthesis of advanced polymers. Incorporation of this moiety into polymer backbones could lead to materials with enhanced thermal stability, specific optical properties, or desirable dielectric constants for applications in high-performance plastics and electronics.
Precursor for Complex Heterocycles: Malononitrile and its derivatives are versatile precursors for the synthesis of a wide range of heterocyclic compounds, which are important scaffolds in pharmaceuticals and agrochemicals. researchgate.net The trifluoromethylphenyl group would be incorporated into these new heterocyclic structures, potentially imparting them with enhanced biological activity.
Future research will likely uncover new and exciting applications for this compound as scientists from different disciplines begin to explore its potential. The convergence of synthetic chemistry, materials science, and biology will be crucial in realizing the full impact of this compound and its derivatives.
Q & A
Basic: How is [4-(Trifluoromethyl)benzylidene]propanedinitrile synthesized, and what are the critical reaction conditions?
The compound is typically synthesized via a Knoevenagel condensation between 4-(trifluoromethyl)benzaldehyde and propanedinitrile. Key steps include:
- Reagent ratios : A 1:1 molar ratio of aldehyde to propanedinitrile in ethanol or THF under reflux (60–80°C) for 6–12 hours .
- Catalysis : Use of piperidine or ammonium acetate as a base catalyst to facilitate enolate formation and dehydration .
- Purification : Recrystallization from ethanol or chromatography (silica gel, hexane/ethyl acetate) to isolate the product in >90% yield .
Basic: What spectroscopic techniques confirm the structure of this compound?
- FTIR : The C≡N stretching vibrations appear at ~2200–2250 cm⁻¹, while the C=C (benzylidene) stretch is observed at ~1600 cm⁻¹ .
- ¹H/¹³C NMR : The benzylidene proton resonates as a singlet at δ 8.2–8.5 ppm. The CF₃ group shows a distinct ¹⁹F NMR signal at δ -60 to -65 ppm .
- SC-XRD : Resolves the planar geometry of the benzylidene-propanedinitrile core and confirms the E/Z isomerism via bond lengths (C=N: ~1.34 Å) .
Advanced: How does the trifluoromethyl group influence electronic properties in optoelectronic applications?
The electron-withdrawing CF₃ group stabilizes the LUMO, enhancing electron affinity and charge transport. Comparative studies with non-fluorinated analogs show:
- Reduced HOMO-LUMO gap : ~3.2 eV vs. ~3.5 eV in non-fluorinated derivatives, improving conductivity .
- Solid-state emission : Enhanced quantum yield (Φ = 0.45) due to suppressed aggregation-induced quenching, attributed to steric effects of CF₃ .
- DFT validation : Theoretical calculations (B3LYP/6-31G*) align with experimental UV-Vis and cyclic voltammetry data, confirming charge distribution patterns .
Advanced: What challenges arise in crystallizing this compound, and how can SHELX programs resolve them?
- Polymorphism : Multiple crystal forms (e.g., monoclinic vs. orthorhombic) may arise due to flexible benzylidene-propanedinitrile conformers .
- Twinning : Common in polar space groups (e.g., P2₁/c); SHELXL’s TWIN/BASF commands refine twinned data with R-factor convergence <5% .
- Disorder modeling : Use SHELX’s PART/SUMP restraints to handle CF₃ group rotational disorder .
Advanced: How can DFT predict reactivity in novel reactions (e.g., nucleophilic additions)?
- MEP analysis : Identifies electrophilic sites (e.g., β-carbon of dinitrile) prone to nucleophilic attack .
- Transition-state modeling : B3LYP/6-311++G** reveals activation barriers for cyanide addition (~25 kcal/mol), guiding solvent selection (DMF > ethanol) .
- Synergy with experiment : Compare computed IR/NMR shifts (Gaussian09) with experimental data to validate intermediates .
Advanced: What strategies optimize its performance in OLED devices?
- Film morphology : Spin-coating at 2000 rpm achieves smooth films (~10 nm roughness), comparable to MEH-PPV polymers .
- Doping : Blending with PVK (polyvinylcarbazole) at 10% wt. enhances electroluminescence efficiency (1300 cd/m² at 1.0 V) .
- Device architecture : ITO/PEDOT:PSS/EML/TPBi/LiF/Al (EML = emissive layer) minimizes exciton quenching .
Basic: How is purity assessed, and what contaminants are common?
- HPLC : C₁₈ column (ACN/water gradient) detects unreacted aldehyde (<0.5%) or dinitrile dimer (<2%) .
- Elemental analysis : %C, %N deviations >0.3% indicate hydrolysis products (e.g., amides) .
Advanced: What intermolecular interactions dominate its crystal packing?
- π-π stacking : Benzylidene rings align with centroid distances of ~3.8 Å .
- C≡N···H-C contacts : Short interactions (~2.7 Å) stabilize the lattice .
- PIXEL analysis : Quantifies van der Waals (60%) and electrostatic (40%) contributions to cohesion .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
